molecular formula C9H10Br2 B13685268 2,3-Bis(bromomethyl)toluene

2,3-Bis(bromomethyl)toluene

Cat. No.: B13685268
M. Wt: 277.98 g/mol
InChI Key: MTRKIJFSEQRYBA-UHFFFAOYSA-N
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Description

2,3-Bis(bromomethyl)toluene is an organic compound characterized by the presence of two bromomethyl groups attached to the 2nd and 3rd positions of a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(bromomethyl)toluene typically involves the bromination of 2,3-dimethyltoluene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced at the benzylic positions .

Industrial Production Methods: Industrial production of benzylic bromides, including this compound, often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(bromomethyl)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl groups can yield methyl groups.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Substitution: Products include amines, ethers, and thioethers.

    Oxidation: Products include benzaldehyde and benzoic acid.

    Reduction: Products include toluene derivatives.

Scientific Research Applications

2,3-Bis(bromomethyl)toluene finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,3-Bis(bromomethyl)toluene primarily involves its reactivity at the benzylic positions. The bromomethyl groups are highly reactive, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications, often involving nucleophilic substitution or radical mechanisms .

Comparison with Similar Compounds

  • 2,4-Bis(bromomethyl)toluene
  • 3,5-Bis(bromomethyl)toluene
  • 2,6-Bis(bromomethyl)toluene

Comparison: 2,3-Bis(bromomethyl)toluene is unique due to the specific positioning of the bromomethyl groups, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical transformations .

Properties

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1,2-bis(bromomethyl)-3-methylbenzene

InChI

InChI=1S/C9H10Br2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5-6H2,1H3

InChI Key

MTRKIJFSEQRYBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CBr)CBr

Origin of Product

United States

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